molecular formula C17H15BrFN3O3 B2453926 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide CAS No. 2034456-76-1

5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide

Katalognummer: B2453926
CAS-Nummer: 2034456-76-1
Molekulargewicht: 408.227
InChI-Schlüssel: YZHXHULWVFZQSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is an intriguing organic compound that combines bromine, fluorine, and nicotinamide with a benzoxazepin skeleton. This combination suggests potential biological activity and chemical diversity, making it a candidate of interest for various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions:

  • Formation of Benzoxazepin Core: : The benzoxazepin core can be synthesized through cyclization reactions involving appropriate precursors.

  • Introduction of Bromine and Fluorine:

  • Coupling with Nicotinamide: : This step involves nucleophilic substitution or other coupling reactions to attach the nicotinamide moiety.

Industrial Production Methods

Industrial production methods would need optimization of each reaction step for scalability, yield, and purity. This often involves continuous flow chemistry and high-throughput screening for reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound might undergo oxidation reactions, typically transforming the benzoxazepin ring or the nicotinamide moiety.

  • Reduction: : Reduction reactions may involve the oxo group in the benzoxazepin ring.

  • Substitution: : Various substitutions, such as halogen substitutions or modifications of the nicotinamide group, could be performed.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or reagents like sodium borohydride.

  • Substitution: : Nucleophiles like amines or halide ions.

Major Products

The major products depend on the specific reactions and conditions but often include halogenated derivatives, oxidized products, or reduced intermediates.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a valuable probe for studying halogenation effects on biological activity.

Biology

The compound's structural motifs suggest potential interaction with biological macromolecules, making it a candidate for biochemical assays and cellular studies.

Medicine

Its potential pharmacological properties, such as enzyme inhibition or receptor modulation, could be explored for therapeutic applications.

Industry

This compound might serve as an intermediate in the synthesis of more complex molecules or materials.

Wirkmechanismus

The mechanism by which 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. For instance:

  • Molecular Targets: : Enzymes, receptors, or DNA.

  • Pathways: : Signaling pathways involved in cell proliferation, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparing 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide with similar compounds highlights its unique structure and potential:

  • Similar Compounds

    • Benzoxazepin Derivatives: : Known for their diverse biological activities.

    • Halogenated Nicotinamides: : Studied for their pharmacological properties.

    • Fluorinated Organics: : Noted for enhanced bioactivity and stability.

This detailed analysis showcases the potential and versatility of this compound in various scientific fields.

Biologische Aktivität

5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrFN3O3C_{17}H_{15}BrFN_3O_3 with a molecular weight of approximately 408.2 g/mol. The structure includes a benzo[f][1,4]oxazepine core, which is known for its diverse biological activities.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and fluorine substituents enhance the compound's binding affinity and specificity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways critical for cellular responses.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)3.5Cell cycle arrest
HeLa (Cervical Cancer)4.2Inhibition of DNA synthesis

These studies suggest that the compound's structural features play a crucial role in its effectiveness against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa30 µg/mL

Case Studies

  • Study on Antitumor Effects : A study published in ACS Omega evaluated the antitumor effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy against various bacterial strains. The findings revealed that the compound effectively inhibited bacterial growth, particularly in Staphylococcus aureus and E. coli.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of this compound. Preliminary assessments suggest favorable absorption characteristics with moderate metabolic stability. However, further studies are required to fully elucidate its pharmacokinetics and potential toxicological effects.

Eigenschaften

IUPAC Name

5-bromo-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O3/c18-13-5-11(7-20-8-13)17(24)21-3-4-22-9-12-6-14(19)1-2-15(12)25-10-16(22)23/h1-2,5-8H,3-4,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXHULWVFZQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.